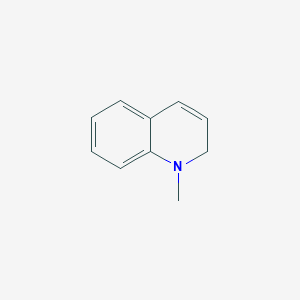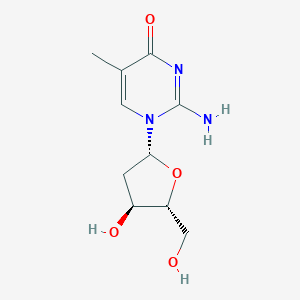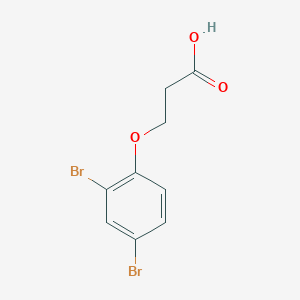
3-(2,4-Dibromophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dibromophenoxy)propanoic acid, also known as DBPPA, is a chemical compound that has been used in scientific research for many years. This compound has been found to have a variety of interesting properties and has been the subject of many studies. In
Mechanism Of Action
The mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, 3-(2,4-Dibromophenoxy)propanoic acid has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical And Physiological Effects
3-(2,4-Dibromophenoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetyl-CoA carboxylase, 3-(2,4-Dibromophenoxy)propanoic acid has also been found to have antioxidant properties. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid can reduce oxidative stress in cells, which can help to prevent cellular damage. Additionally, 3-(2,4-Dibromophenoxy)propanoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2,4-Dibromophenoxy)propanoic acid in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-(2,4-Dibromophenoxy)propanoic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use 3-(2,4-Dibromophenoxy)propanoic acid at appropriate concentrations to avoid cell death.
Future Directions
There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid. One area of research could be to explore its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid and how it interacts with other enzymes and proteins in the body. Finally, more research could be done to explore the potential use of 3-(2,4-Dibromophenoxy)propanoic acid in other areas, such as in the treatment of inflammation and oxidative stress.
In conclusion, 3-(2,4-Dibromophenoxy)propanoic acid is a chemical compound that has been used in scientific research for many years. It has a variety of interesting properties and has been the subject of many studies. Its ability to inhibit the activity of acetyl-CoA carboxylase makes it a useful tool for studying various biological processes. However, its toxicity at high concentrations is a limitation that must be taken into account. There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid, including its potential use in cancer treatment and the exploration of its mechanism of action.
Synthesis Methods
3-(2,4-Dibromophenoxy)propanoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dibromophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid.
Scientific Research Applications
3-(2,4-Dibromophenoxy)propanoic acid has been used in scientific research for a variety of applications. One of the most common applications is as a herbicide. 3-(2,4-Dibromophenoxy)propanoic acid has been found to be effective in controlling the growth of weeds in agricultural fields. In addition to its use as a herbicide, 3-(2,4-Dibromophenoxy)propanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
15773-91-8 |
|---|---|
Product Name |
3-(2,4-Dibromophenoxy)propanoic acid |
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




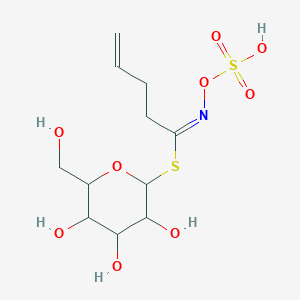
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
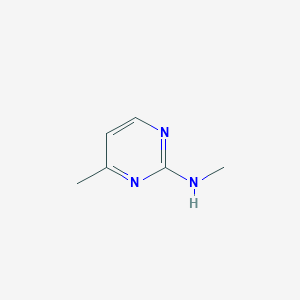
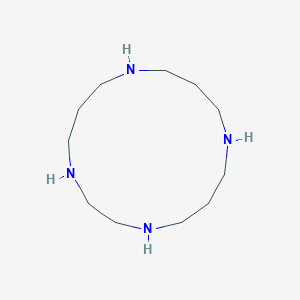
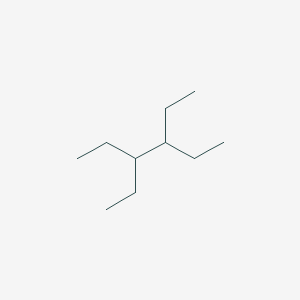
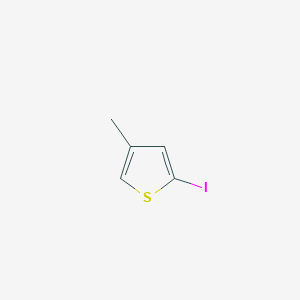
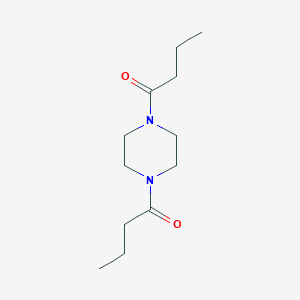
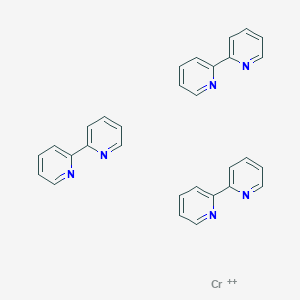
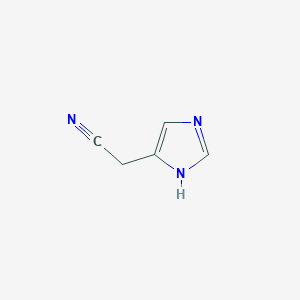
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
